N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22BrN3O3S3 and its molecular weight is 540.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound exhibits rotational disorder in its structure, with the 5-bromothiophen-2-yl mean plane canted to the benzimidazole plane. This feature is significant for understanding the molecular configuration and potential reactivity (Geiger, Donohoe & Geiger, 2014).
Synthesis for Antitubercular Activity
- A series of compounds, including the title chemical, were synthesized for potential antitubercular activity. The synthesis process involved various aromatic ketones and aromatic aldehydes, indicating the compound's role in developing antitubercular agents (Dighe, Mahajan, Maste & Bhat, 2012).
Antifungal Agent Development
- Synthesis of derivatives of the compound showed potential as antifungal agents. This highlights its use in the development of new medications targeting fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari & Sarojini, 2004).
Anticancer Research
- Research has been conducted on derivatives of the compound for their potential anticancer activity. This suggests a significant application in the search for new cancer therapies (Ravinaik, Rao, Rao, Ramachandran & Reddy, 2021).
Radiochemical Synthesis
- The compound has been used in radiochemical synthesis, particularly as a C-C chemokine receptor 1 (CCR1) antagonist. This indicates its potential use in diagnostic and therapeutic radiopharmaceuticals (Hong, Hynes, Tian, Balasubramanian & Bonacorsi, 2015).
Antimicrobial Activity
- Studies have shown that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in addressing bacterial infections (Chawla, 2016).
Supramolecular Gelators
- N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been synthesized and investigated as supramolecular gelators, revealing potential applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAQWDGZQQCJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.